N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives. Chromone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
- N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxylate
- N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxylic acid
Uniqueness
N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H12Cl2N2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-6-7-16(22)17(9-12)24-20(25)15-10-14-13-4-2-1-3-11(13)5-8-18(14)26-19(15)23/h1-10,23H,(H,24,25) |
InChI Key |
UKSHHENRKOEDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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